1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione
Overview
Description
1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione is a versatile small molecule scaffold that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a unique combination of an indole moiety and a pyrrolidine-2,5-dione ring, which contributes to its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine-2,5-dione ring followed by the introduction of the indole moiety. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The indole and pyrrolidine-2,5-dione moieties can undergo substitution reactions with suitable reagents, resulting in the formation of substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the development of novel bioactive molecules.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and analgesic effects.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound’s unique structure makes it a useful intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The pyrrolidine-2,5-dione ring contributes to the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione scaffold but differ in their substituents, leading to variations in biological activity.
Indole derivatives: Compounds with an indole moiety exhibit diverse biological activities, and the combination with pyrrolidine-2,5-dione enhances their therapeutic potential. The uniqueness of this compound lies in its dual functional groups, which provide a synergistic effect on its biological properties
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1H-indole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-11-4-5-12(17)15(11)19-13(18)9-2-1-3-10-8(9)6-7-14-10/h1-3,6-7,14H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCOSSNRPCJLCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C3C=CNC3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188498 | |
Record name | 1H-Indole-4-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707737-27-6 | |
Record name | 1H-Indole-4-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707737-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-4-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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